molecular formula C25H17Cl2N3O3S B2419290 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide CAS No. 609792-75-8

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide

Cat. No. B2419290
CAS RN: 609792-75-8
M. Wt: 510.39
InChI Key: WDESPGUVSTXRRF-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide is a useful research compound. Its molecular formula is C25H17Cl2N3O3S and its molecular weight is 510.39. The purity is usually 95%.
BenchChem offers high-quality N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Physicochemical Characterization

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide belongs to a class of compounds extensively explored for their diverse biological activities. A study by Zablotskaya et al. (2013) synthesized a series of related N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives. These compounds were characterized by NMR, IR spectroscopy, and mass spectrometry, demonstrating significant sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. The study aimed to correlate biological results with structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).

Antimalarial Candidate Selection and Preclinical Evaluation

Another distinct application is found in the antimalarial drug development field. O’Neill et al. (2009) reported the selection and development of N-tert-Butyl isoquine (GSK369796) as an antimalarial drug candidate. This process involved rational design based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, highlighting the molecule's excellent activity against Plasmodium falciparum in vitro and in vivo. The study provides insights into the preclinical development program and the potential of related compounds in antimalarial therapy (O’Neill et al., 2009).

Photochromic Systems and Thermal Stability

Investigations into the thermal stability of photochromic systems based on six-membered rings have also been conducted. Yang et al. (2012) studied compounds containing different aromaticities to understand the thermal stability evolution of their corresponding closed forms. This research contributes to the understanding of aromaticity-controlled thermal stability in photochromic systems, offering a novel perspective on the design and application of these compounds in various technological fields (Yang et al., 2012).

Synthesis of Functionalized Compounds

Furthermore, the synthesis of functionalized compounds using specific catalysts has been explored. Guggilapu et al. (2016) developed a method using molybdenum(VI) dichloride dioxide for the synthesis of dihydropyrimidinones and polyhydroquinolines. This research highlights the Lewis acid properties of the catalyst in promoting the diversity-oriented synthesis of biologically important conjugates, demonstrating the compound's relevance in medicinal chemistry and drug development (Guggilapu et al., 2016).

properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2N3O3S/c26-15-9-10-16(19(27)12-15)20-13-34-25(28-20)29-21(31)8-3-11-30-23(32)17-6-1-4-14-5-2-7-18(22(14)17)24(30)33/h1-2,4-7,9-10,12-13H,3,8,11H2,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDESPGUVSTXRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=NC(=CS4)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide

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